molecular formula C18H13Br2ClN4O2S3 B12008023 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B12008023
M. Wt: 608.8 g/mol
InChI Key: SKOKGBIBVUOFEY-QPJQQBGISA-N
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Description

  • Preparation Methods

    • Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not widely available in the literature.
    • similar compounds with variations in substituents have been synthesized using various methods, including condensation reactions and cyclizations.
    • Researchers typically modify existing synthetic routes to tailor the compound’s properties.
  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.

      Biology: It could be explored as a potential bioactive compound due to its diverse functional groups.

      Medicine: Research may focus on its potential as an antiviral, antibacterial, or antitumor agent.

      Industry: Applications in materials science or catalysis are possible.

  • Mechanism of Action

    • Unfortunately, specific information about the compound’s mechanism of action is scarce.
    • Further research is needed to understand how it interacts with biological targets.
  • Comparison with Similar Compounds

    Remember that while this compound shows promise, more research is needed to fully explore its potential applications and mechanisms

    Properties

    Molecular Formula

    C18H13Br2ClN4O2S3

    Molecular Weight

    608.8 g/mol

    IUPAC Name

    2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

    InChI

    InChI=1S/C18H13Br2ClN4O2S3/c19-12-5-11(16(27)14(20)6-12)7-22-23-15(26)9-29-18-25-24-17(30-18)28-8-10-1-3-13(21)4-2-10/h1-7,27H,8-9H2,(H,23,26)/b22-7+

    InChI Key

    SKOKGBIBVUOFEY-QPJQQBGISA-N

    Isomeric SMILES

    C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)Cl

    Canonical SMILES

    C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O)Cl

    Origin of Product

    United States

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